![molecular formula C23H29N3O8 B14355605 2,6-Di-tert-butyl-4-[3-(2,4,6-trinitrophenoxy)propyl]phenol CAS No. 91815-39-3](/img/structure/B14355605.png)
2,6-Di-tert-butyl-4-[3-(2,4,6-trinitrophenoxy)propyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Di-tert-butyl-4-[3-(2,4,6-trinitrophenoxy)propyl]phenol is an organic compound characterized by its complex structure, which includes tert-butyl groups and a trinitrophenoxy moiety. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-[3-(2,4,6-trinitrophenoxy)propyl]phenol typically involves multiple steps, starting with the preparation of 2,6-Di-tert-butylphenol. This precursor is synthesized via the Friedel–Crafts alkylation of phenol with isobutene, catalyzed by aluminum phenoxide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, including temperature control, solvent selection, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
2,6-Di-tert-butyl-4-[3-(2,4,6-trinitrophenoxy)propyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines under specific conditions.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Friedel–Crafts alkylation or acylation reactions are employed, often using aluminum chloride as a catalyst.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and their derivatives.
Substitution: Various alkylated or arylated phenols.
Scientific Research Applications
2,6-Di-tert-butyl-4-[3-(2,4,6-trinitrophenoxy)propyl]phenol has diverse applications in scientific research:
Chemistry: Used as a stabilizer and antioxidant in polymer chemistry.
Biology: Investigated for its potential as a protective agent against oxidative stress.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of high-performance materials and coatings.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant properties. The phenolic group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. The trinitrophenoxy group enhances the compound’s stability and reactivity, allowing it to interact with various molecular targets and pathways involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butylphenol: Known for its antioxidant properties.
2,6-Di-tert-butyl-4-methylphenol: Commonly used as a food additive and antioxidant.
2,4-Dimethyl-6-tert-butylphenol: Used in fuels and as an ultraviolet stabilizer.
Uniqueness
2,6-Di-tert-butyl-4-[3-(2,4,6-trinitrophenoxy)propyl]phenol stands out due to its combination of tert-butyl and trinitrophenoxy groups, which confer enhanced stability and reactivity. This makes it particularly effective in applications requiring robust antioxidant properties and resistance to oxidative degradation.
Properties
CAS No. |
91815-39-3 |
|---|---|
Molecular Formula |
C23H29N3O8 |
Molecular Weight |
475.5 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-[3-(2,4,6-trinitrophenoxy)propyl]phenol |
InChI |
InChI=1S/C23H29N3O8/c1-22(2,3)16-10-14(11-17(20(16)27)23(4,5)6)8-7-9-34-21-18(25(30)31)12-15(24(28)29)13-19(21)26(32)33/h10-13,27H,7-9H2,1-6H3 |
InChI Key |
XOTSMRWTKFSWDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCCOC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



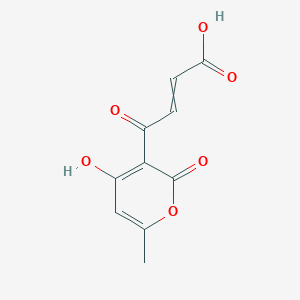
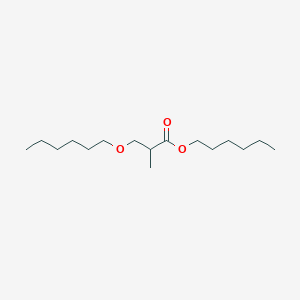
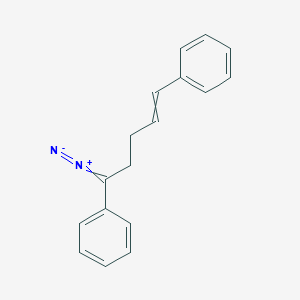

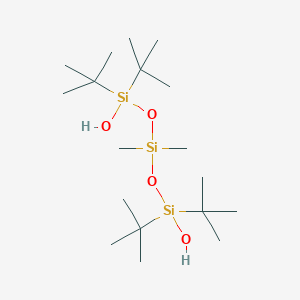
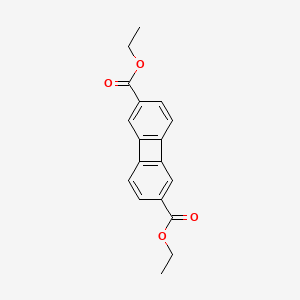
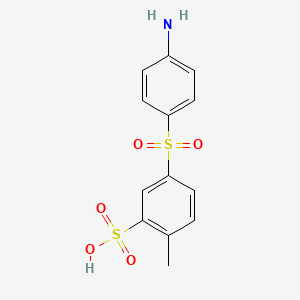
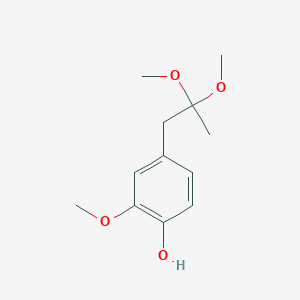

![4-[(Butylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14355587.png)
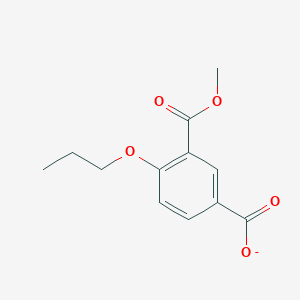
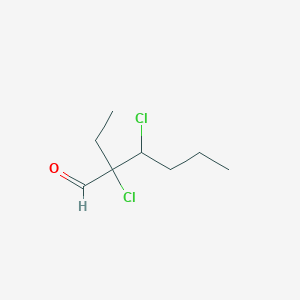
![[Ethyl(phenyl)phosphoryl]methanol](/img/structure/B14355606.png)
